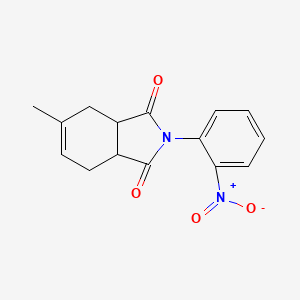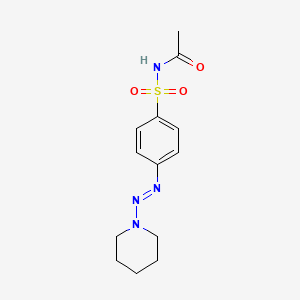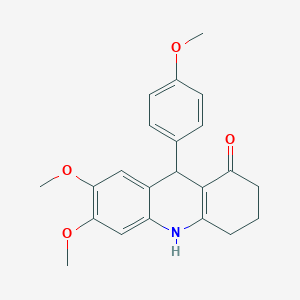
2-(2,5-di-tert-butyl-4-methoxyphenoxy)-N,N-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-di-tert-butyl-4-methoxyphenoxy)-N,N-diphenylacetamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bulky tert-butyl groups and a methoxy group attached to a phenoxy ring, which is further connected to a diphenylacetamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-di-tert-butyl-4-methoxyphenoxy)-N,N-diphenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 2,5-di-tert-butyl-4-methoxyphenol: This intermediate can be synthesized by the alkylation of 4-methoxyphenol with tert-butyl chloride in the presence of a strong base such as potassium carbonate.
Formation of 2-(2,5-di-tert-butyl-4-methoxyphenoxy)acetic acid: The phenol intermediate is then reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.
Amidation Reaction: The final step involves the reaction of 2-(2,5-di-tert-butyl-4-methoxyphenoxy)acetic acid with N,N-diphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-di-tert-butyl-4-methoxyphenoxy)-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,5-di-tert-butyl-4-hydroxyphenoxy)-N,N-diphenylacetamide.
Reduction: Formation of 2-(2,5-di-tert-butyl-4-methoxyphenoxy)-N,N-diphenylamine.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2,5-di-tert-butyl-4-methoxyphenoxy)-N,N-diphenylacetamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antioxidant due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance.
Mecanismo De Acción
The mechanism of action of 2-(2,5-di-tert-butyl-4-methoxyphenoxy)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s bulky tert-butyl groups and phenolic moiety allow it to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its diphenylacetamide structure may enable it to interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-di-tert-butyl-4-methoxyphenol: A phenolic antioxidant used in various applications.
N,N-diphenylacetamide: A simpler amide derivative with different chemical properties.
2,6-di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
Uniqueness
2-(2,5-di-tert-butyl-4-methoxyphenoxy)-N,N-diphenylacetamide is unique due to its combination of bulky tert-butyl groups, a methoxyphenoxy moiety, and a diphenylacetamide structure. This unique combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C29H35NO3 |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
2-(2,5-ditert-butyl-4-methoxyphenoxy)-N,N-diphenylacetamide |
InChI |
InChI=1S/C29H35NO3/c1-28(2,3)23-19-26(24(29(4,5)6)18-25(23)32-7)33-20-27(31)30(21-14-10-8-11-15-21)22-16-12-9-13-17-22/h8-19H,20H2,1-7H3 |
Clave InChI |
MCZCRARPRWCPBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489164.png)
![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate](/img/structure/B12489167.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B12489183.png)
![2-[(3-Aminopropyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile](/img/structure/B12489196.png)
![5,6-dimethyl-3-propyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12489201.png)
![3-chloro-4-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12489212.png)
![4-(furan-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12489217.png)
![6-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12489223.png)
![2-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B12489225.png)
![2-(4-Chlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one](/img/structure/B12489229.png)
![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluorophenyl)propanamide](/img/structure/B12489232.png)
